molecular formula C20H22CoN2O2 B13137876 Bis(N,N'-disalicylidene)-1,2-cyclohexanediamine-cobalt(II)

Bis(N,N'-disalicylidene)-1,2-cyclohexanediamine-cobalt(II)

Cat. No.: B13137876
M. Wt: 381.3 g/mol
InChI Key: LAEBVTUGQDQISM-GNXQHMNLSA-N
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Description

Bis(N,N’-disalicylidene)-1,2-cyclohexanediamine-cobalt(II) is a coordination complex that features cobalt as the central metal ion coordinated to a ligand derived from the condensation of salicylaldehyde and 1,2-cyclohexanediamine. This compound is known for its applications in catalysis and its interesting magnetic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis(N,N’-disalicylidene)-1,2-cyclohexanediamine-cobalt(II) typically involves the following steps:

    Condensation Reaction: Salicylaldehyde reacts with 1,2-cyclohexanediamine in a 2:1 molar ratio to form the Schiff base ligand, Bis(N,N’-disalicylidene)-1,2-cyclohexanediamine.

    Complexation: The Schiff base ligand is then reacted with a cobalt(II) salt, such as cobalt(II) acetate or cobalt(II) chloride, in an appropriate solvent like ethanol or methanol. The reaction mixture is usually refluxed for several hours to ensure complete complexation.

Industrial Production Methods

While specific industrial production methods for Bis(N,N’-disalicylidene)-1,2-cyclohexanediamine-cobalt(II) are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes using larger reaction vessels, optimizing reaction times, and ensuring efficient purification processes to obtain the desired product in high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Bis(N,N’-disalicylidene)-1,2-cyclohexanediamine-cobalt(II) can undergo various chemical reactions, including:

    Oxidation: The cobalt center can participate in oxidation reactions, often acting as a catalyst.

    Reduction: The compound can also be involved in reduction reactions, particularly in catalytic hydrogenation processes.

    Substitution: Ligand substitution reactions can occur, where the coordinated ligands are replaced by other ligands.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen. Reactions are typically carried out under mild conditions.

    Reduction: Reducing agents such as sodium borohydride or hydrogen gas are used, often under atmospheric or slightly elevated pressures.

    Substitution: Various ligands, such as phosphines or amines, can be introduced under controlled conditions to achieve ligand exchange.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield cobalt(III) complexes, while reduction reactions can lead to the formation of cobalt(I) species.

Scientific Research Applications

Bis(N,N’-disalicylidene)-1,2-cyclohexanediamine-cobalt(II) has a wide range of scientific research applications:

    Catalysis: It is used as a catalyst in various organic transformations, including oxidation and reduction reactions.

    Magnetic Studies: The compound’s magnetic properties make it a subject of interest in studies related to molecular magnetism.

    Biological Applications: Research has explored its potential as an enzyme mimic and its interactions with biological molecules.

    Material Science: The compound is investigated for its potential use in the development of new materials with specific magnetic or catalytic properties.

Mechanism of Action

The mechanism by which Bis(N,N’-disalicylidene)-1,2-cyclohexanediamine-cobalt(II) exerts its effects is primarily through its ability to coordinate with various substrates and facilitate electron transfer processes. The cobalt center plays a crucial role in these reactions, often cycling between different oxidation states to mediate the transformation of substrates.

Comparison with Similar Compounds

Similar Compounds

    Bis(N,N’-disalicylidene)ethylenediamine-cobalt(II): Similar in structure but uses ethylenediamine instead of 1,2-cyclohexanediamine.

    Bis(N,N’-disalicylidene)-1,3-propanediamine-cobalt(II): Uses 1,3-propanediamine as the ligand.

    N,N’-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminocobalt(II): Features bulky tert-butyl groups on the salicylidene moiety.

Uniqueness

Bis(N,N’-disalicylidene)-1,2-cyclohexanediamine-cobalt(II) is unique due to the presence of the 1,2-cyclohexanediamine ligand, which imparts distinct steric and electronic properties compared to other similar compounds. This uniqueness can influence its reactivity, stability, and overall performance in various applications.

Properties

Molecular Formula

C20H22CoN2O2

Molecular Weight

381.3 g/mol

IUPAC Name

cobalt;2-[[(1S,2R)-2-[(2-hydroxyphenyl)methylideneamino]cyclohexyl]iminomethyl]phenol

InChI

InChI=1S/C20H22N2O2.Co/c23-19-11-5-1-7-15(19)13-21-17-9-3-4-10-18(17)22-14-16-8-2-6-12-20(16)24;/h1-2,5-8,11-14,17-18,23-24H,3-4,9-10H2;/t17-,18+;

InChI Key

LAEBVTUGQDQISM-GNXQHMNLSA-N

Isomeric SMILES

C1CC[C@@H]([C@@H](C1)N=CC2=CC=CC=C2O)N=CC3=CC=CC=C3O.[Co]

Canonical SMILES

C1CCC(C(C1)N=CC2=CC=CC=C2O)N=CC3=CC=CC=C3O.[Co]

Origin of Product

United States

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